



Protocol for Talazoparib Quantification in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Talazoparib-13C,d4	
Cat. No.:	B12370236	Get Quote

This application note provides a detailed protocol for the quantification of talazoparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for therapeutic drug monitoring and pharmacokinetic studies in patients undergoing treatment for cancers such as BRCA-mutated breast cancer.[1][2][3][4]

Principle

This protocol describes a sensitive and selective method for the determination of talazoparib in human plasma. The procedure involves the extraction of talazoparib and an internal standard (IS) from the plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The method is validated according to regulatory guidelines and is suitable for clinical applications.[5]

Materials and Reagents

- Talazoparib reference standard
- Internal Standard (e.g., ¹³C, ²H₄-Talazoparib, Lapatinib, or Bosutinib)
- Human plasma (K₂EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)



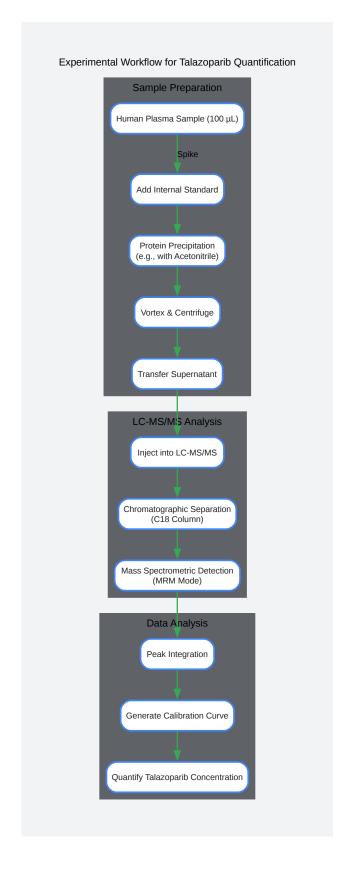
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Dimethylsulfoxide (DMSO)

Equipment

- Liquid chromatograph (LC) system
- Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column (e.g., C18 or equivalent)
- Microcentrifuge
- Vortex mixer
- Pipettes and tips
- Autosampler vials

Experimental Workflow





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Caption: Workflow for Talazoparib Quantification in Human Plasma.



Detailed Protocols Standard and Quality Control (QC) Sample Preparation

- Stock Solutions: Prepare stock solutions of talazoparib and the internal standard in DMSO or a suitable organic solvent (e.g., 1 mg/mL).
- Working Solutions: Prepare serial dilutions of the talazoparib stock solution in methanol or acetonitrile to create working solutions for calibration standards and QC samples.
- Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and efficient method for extracting talazoparib from plasma.

- Pipette 100 μL of human plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
- Add a specific volume of the internal standard working solution.
- Add 400 μL of cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 g for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

An alternative method is liquid-liquid extraction (LLE), which has also been shown to be effective.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.



Chromatographic Conditions:

Parameter	Value
HPLC Column	C18, e.g., ACQUITY UPLC BEH C18 (2.1 mm \times 50 mm, 1.7 μ m) or equivalent
Mobile Phase	A: 0.1% Formic acid in waterB: Acetonitrile with 0.1% formic acid
Flow Rate	0.4 - 0.7 mL/min
Injection Volume	5 μL
Column Temperature	Ambient or controlled (e.g., 40 °C)
Elution	Gradient or isocratic

Mass Spectrometric Conditions:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	Talazoparib: m/z 381.3 \rightarrow 285.2Bosutinib (IS): m/z 530.2 \rightarrow 141.2
Source Temperature	Instrument dependent
Gas Flows	Instrument dependent

Data Analysis

- Integrate the peak areas of talazoparib and the internal standard.
- Calculate the peak area ratio of talazoparib to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model (e.g.,



 $1/x^{2}$).

• Determine the concentration of talazoparib in the QC and unknown samples from the calibration curve.

Method Validation Summary

The described methods have been validated according to FDA and/or EMA guidelines. Key validation parameters from various published methods are summarized below for comparison.

Table 1: Linearity and Sensitivity

Method Reference	Calibration Range (ng/mL)	Lower Limit of Quantification (LLOQ) (ng/mL)
Roswell Park	0.0200 - 25.0	0.0200
de Bruin et al.	0.5 - 50	0.5
Al-Shehri et al.	5 - 500	2.0
Xu et al.	0.5 - 200	0.5

Table 2: Accuracy and Precision (Quality Control Samples)

Method Reference	QC Concentrations (ng/mL)	Accuracy (% Bias)	Precision (% RSD)
Roswell Park	0.0600, 1.00, 18.5	92.8 - 97.2%	3.29 - 7.46%
de Bruin et al.	Not specified	Within ± 15%	≤ 15%
Al-Shehri et al.	Not specified	Below 3.1%	Below 3.1%
Xu et al.	Low, Medium, High	Within ± 8.0%	2.9 - 12.0%

Table 3: Recovery and Matrix Effect



Method Reference	Mean Extraction Recovery (%)	Matrix Effect
Hidau et al.	87.7 - 105	93.7 - 109%
Al-Shehri et al.	Talazoparib: 99.62 ± 2.3Lapatinib (IS): 97.2 ± 1.3	Not specified
Xu et al.	Not specified	No significant matrix effect observed

Stability

Talazoparib has demonstrated stability under various conditions, including bench-top, autosampler, and freeze-thaw cycles, ensuring sample integrity during routine analysis.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of talazoparib in human plasma. The protocol, with appropriate validation, is well-suited for clinical research and therapeutic drug monitoring, aiding in the optimization of talazoparib therapy.

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